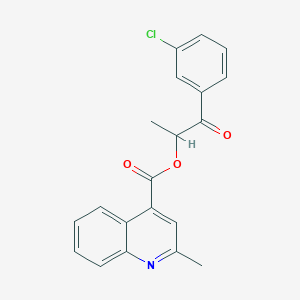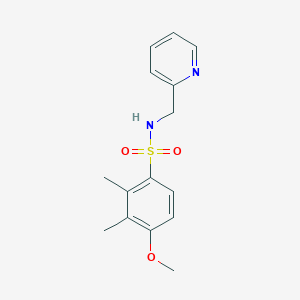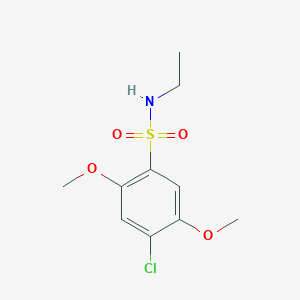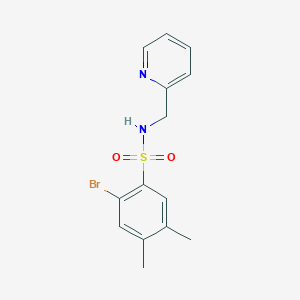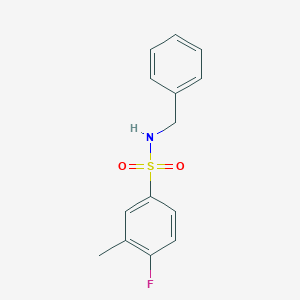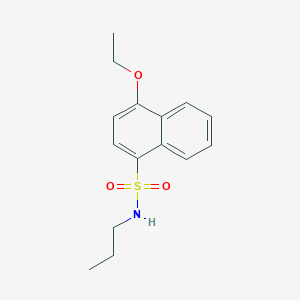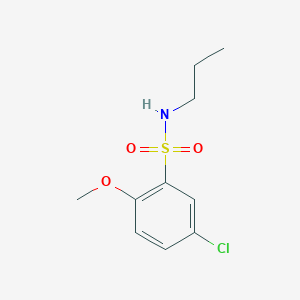
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzoic acid, which is a common component in many chemical reactions, particularly in the production of phenols and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring due to the presence of the phenyl group. The 2,4-dihydroxybenzoate moiety suggests the presence of carboxyl and hydroxyl groups on the benzene ring .Chemical Reactions Analysis
Benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with Grignard reagents .作用机制
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
More research is needed to understand how this compound influences cellular processes and biochemical pathways .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, efficacy, and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate interacts with its targets and exerts its effects .
实验室实验的优点和局限性
One advantage of using 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate. In medicine, further studies are needed to determine the optimal dosage and administration of this compound for treating inflammatory and oxidative stress-related diseases. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for promoting plant growth and increasing resistance to environmental stressors. In material science, further studies are needed to determine the optimal concentration and application method of this compound for improving the mechanical properties and UV resistance of polymers.
合成方法
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate can be synthesized through a condensation reaction between 2,4-dihydroxybenzoic acid and 2-(4-methylphenyl)-2-oxoacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has been studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and antioxidant agent. It has been shown to reduce the production of inflammatory cytokines and oxidative stress in animal models. This compound has also been studied for its potential use as a sunscreen agent due to its ability to absorb UV radiation.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to promote the growth of certain crops and increase their resistance to environmental stressors.
In material science, this compound has been studied for its potential use as a polymer additive. It has been shown to improve the mechanical properties of polymers and increase their resistance to UV radiation.
生化分析
Biochemical Properties
2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence metabolic pathways and biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which can result in altered drug metabolism and interactions . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular functions, which are important for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes various metabolic transformations, including hydroxylation, methylation, and conjugation reactions. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . The localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-10-2-4-11(5-3-10)15(19)9-21-16(20)13-7-6-12(17)8-14(13)18/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKVRVOXXRRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

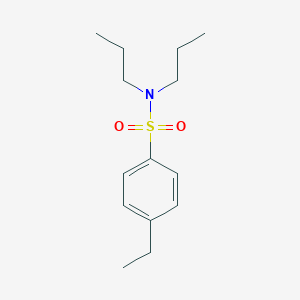
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)

![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)

